2-Chloro-1-(2,6-dimethylphenyl)ethanone
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Overview
Description
2-Chloro-1-(2,6-dimethylphenyl)ethanone: is an organic compound with the molecular formula C10H11ClO . It is a chlorinated ketone derivative of 2,6-dimethylphenyl. This compound is often used in organic synthesis and research due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,6-dimethylphenyl)ethanone typically involves the chlorination of 1-(2,6-dimethylphenyl)ethanone. One common method is the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with aluminum chloride to yield the desired ketone .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, with careful monitoring of temperature and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Chloro-1-(2,6-dimethylphenyl)ethanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ketones or amides.
Scientific Research Applications
2-Chloro-1-(2,6-dimethylphenyl)ethanone has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ketone group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
- 2-Chloro-1-(2,5-dimethylphenyl)ethanone
- 2-Chloro-1-(3,5-dimethylphenyl)ethanone
Uniqueness
2-Chloro-1-(2,6-dimethylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. The presence of two methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s chemical behavior and making it distinct from its isomers .
Properties
IUPAC Name |
2-chloro-1-(2,6-dimethylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUHXEAFPRPWHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664111 |
Source
|
Record name | 2-Chloro-1-(2,6-dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113337-36-3 |
Source
|
Record name | 2-Chloro-1-(2,6-dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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